NHC-Pd(II)-Mp catalyst
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H46Cl2N3OPd- |
|---|---|
Molecular Weight |
654.0 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;morpholine |
InChI |
InChI=1S/C27H37N2.C4H9NO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-6-4-2-5-1;;;/h9-21H,1-8H3;5H,1-4H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
YNUHRZCWROFIHP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COCCN1.Cl[Pd]Cl |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Nhc Pd Ii Mp Catalysts
Spectroscopic Analysis of NHC-Pd(II)-Mp Complexes
Spectroscopic methods are fundamental in elucidating the coordination environment and electronic structure of NHC-Pd(II)-Mp catalysts in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the formation of NHC-Pd(II) complexes and probing the ligand environment around the palladium center. A key indicator of successful complexation is the disappearance of the acidic proton signal of the imidazolium (B1220033) salt precursor in the ¹H NMR spectrum. acs.orgacs.orgresearchgate.net This proton, typically found at the C2 position of the benzimidazolium ring, is removed upon coordination to the palladium metal. mdpi.com For instance, in some NHC-Pd(II) complexes, the characteristic NCHN proton signal, which appears at chemical shifts as high as 10.56-11.40 ppm in the free ligand, is absent in the spectrum of the complex. mdpi.com
In the ¹³C NMR spectrum, the most diagnostic signal is that of the carbene carbon (N-C-N), which experiences a significant downfield shift upon coordination to the palladium center. mdpi.comscispace.com This shift is indicative of the formation of the Pd-C bond. For example, the carbene carbon signal in a Pd(II) complex can appear around 170.0 ppm, a value analogous to other known metal-carbene complexes. acs.orgacs.orgnih.gov In some cases, this signal can be observed in the range of 159.7–183.6 ppm. researchgate.net The chemical shifts of other protons and carbons in the NHC ligand are generally similar to those of the corresponding precursors. acs.orgacs.orgnih.gov
For certain NHC-Pd(II) complexes, such as those with an allyl group, the presence of stereoisomers in solution can be observed in the ¹H NMR spectrum due to the orientation of the allyl group relative to the unsymmetrical NHC ligand. beilstein-journals.org
| Nucleus | Key Signal | Typical Chemical Shift (ppm) in Precursor | Typical Chemical Shift (ppm) in Complex | Reference |
|---|---|---|---|---|
| ¹H | NCHN | ~10-12 | Absent | acs.orgacs.orgresearchgate.netmdpi.com |
| ¹³C | Carbene Carbon (N-C-N) | ~140-143 | ~151-184 | researchgate.netmdpi.comscispace.comrsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the NHC-Pd(II)-Mp complex and changes in bond vibrations upon coordination. The IR spectra of the complexes are often compared to those of the free ligands to identify coordination-induced shifts. For instance, the IR spectrum of a europium-based coordination polymer functionalized with an NHC-Pd complex showed characteristic peaks for the imidazolium ring and the carboxylate groups. mdpi.com The synthesis of NHC-Pd(II) complexes supported on materials like hexagonal boron nitride (h-BN) and cellulose (B213188) has also been characterized using FT-IR, confirming the structure and composition of the catalyst. researchgate.netresearchgate.net In some cases, the IR spectra of fresh and recycled catalysts are compared to assess the stability of the complex after catalytic cycles. researchgate.net
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry techniques, including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS), are crucial for determining the molecular weight and confirming the composition of NHC-Pd(II)-Mp catalysts. mdpi.comineosopen.orgresearchgate.net ESI-MS is particularly useful for characterizing charged complexes in solution and has been used to study the formation of intermediate species in catalytic reactions. For example, ESI-MS has been employed to monitor the reaction between a Pd-NHC complex and a base, revealing the formation of an intermediate hydroxy-complex. rsc.org Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation patterns of the parent ion. rsc.org
Solid-State Structural Determination: X-ray Crystallography
Coordination Geometry and Bond Parameters
X-ray diffraction analysis of single crystals of NHC-Pd(II) complexes typically reveals a pseudo-square planar geometry around the divalent palladium center. acs.orgnih.gov The sum of the interligand angles around the palladium atom is approximately 360°, consistent with a planar coordination environment. acs.orgnih.gov
The Pd-C(carbene) bond distance is a critical parameter and is generally found to be in the range of 1.952(5) Å to 2.064(2) Å for square planar Pd(II)-NHC complexes. acs.orgnih.govacs.orgnih.gov For example, a specific NHC-Pd(II) complex was reported to have a Pd-C(carbene) bond length of 2.061(2) Å. nih.gov The Pd-Cl bond lengths can vary depending on whether the chloride is terminal or bridging. Bridging Pd-Cl distances are typically longer than terminal ones. For instance, a Pd(1)–Cl(2) (bridging) distance of 2.408(1) Å was observed, which is longer than the Pd(1)–Cl(1) (terminal) distance of 2.322(1) Å. acs.orgnih.gov
The internal N-C-N angle at the carbene center within the NHC ligand is also an important structural feature, with values often around 107.6(5)°. acs.orgnih.gov
| Bond/Angle | Value | Reference |
|---|---|---|
| Pd–C(carbene) (Å) | 1.952(5) - 2.064(2) | acs.orgnih.govacs.orgnih.gov |
| Pd–Cl (terminal) (Å) | 2.322(1) | acs.orgnih.gov |
| Pd–Cl (bridging) (Å) | 2.408(1) | acs.orgnih.gov |
| C(carbene)–Pd–Cl (°) | 85.2(1) - 94.7(1) | acs.orgnih.gov |
| Cl–Pd–Cl (°) | 86.1(4) - 175.5(5) | acs.orgnih.gov |
| N–C(carbene)–N (°) | 107.6(5) | acs.orgnih.gov |
Normal vs. Abnormal Carbene Coordination Modes
N-Heterocyclic carbenes can coordinate to a metal center in different ways. The "normal" coordination mode involves the C2 carbon of the imidazole (B134444) ring. researchgate.net However, coordination can also occur at the C4 or C5 position, leading to what is known as "abnormal" N-heterocyclic carbenes (aNHCs) or mesoionic carbenes. researchgate.net The preference for normal versus abnormal coordination can be influenced by steric factors around the metal center. researchgate.net Abnormal NHCs are reported to be stronger σ-donors, which can increase the electron density at the metal and enhance its reactivity. researchgate.net The distinction between normal and abnormal bonding modes can sometimes be blurred, particularly with triazolylidene ligands. researchgate.net
Conformation and Stereoisomerism
NHC-Pd(II)-Mp catalysts, like most related Pd(II) complexes, typically exhibit a distorted square planar coordination geometry around the central palladium atom. acs.org This geometry is defined by the NHC carbon, the nitrogen atom of the methoxypyridinyl ligand, and two other ligands, commonly halides.
Detailed structural analyses of trans-dibromido(NHC)(pyridine)palladium(II) complexes confirm this arrangement. acs.org The bond lengths and angles are consistent with those reported for similar structures, with key parameters providing insight into the electronic and steric environment of the metal center. For instance, in a trans-[PdBr₂(NHC)(pyridine)] complex, the bond angles in the coordination plane are nearly perpendicular, adopting the square planar geometry. rsc.org
A significant conformational feature in some NHC-Pd(II)-Mp systems is the orientation of the ligand planes. The dihedral angle, which is the angle between the plane of the NHC ligand and the coordination plane of the palladium center, is influenced by the steric bulk of the substituents on the NHC ring. For example, replacing a benzyl (B1604629) group with a more sterically demanding adamantyl group on the NHC ligand can increase this dihedral angle significantly. acs.org Similarly, the pyridine (B92270) ligand itself is twisted out of the coordination plane. acs.org
In bimetallic Pd(II) complexes featuring a mixed NHC/4-OMe(Py) donor set, specific intermolecular interactions can dictate the supramolecular structure. X-ray analysis of one such complex revealed that the two methoxypyridine rings orient themselves in a nearly parallel, face-to-face fashion. acs.org This orientation, indicative of π···π stacking interactions, results in a short palladium-to-palladium distance within the crystal structure. acs.org
Isomerism is another key aspect of these catalysts. The potential for cis-trans isomerism exists, particularly in mixed NHC-phosphine complexes, where studies have shown that a cis arrangement can be thermodynamically favored. bohrium.com For complexes of the type trans-[PdX₂(NHC)(L)], where L is a neutral ligand like methoxypyridine, the trans configuration is commonly observed and synthesized.
Table 1: Selected Crystallographic Data for a Representative trans-dibromido(NHC)(pyridine)palladium(II) Complex acs.org
| Parameter | Value |
| Coordination Geometry | Distorted Square Planar |
| Pd-C (NHC) Bond Length | 1.969(2) Å |
| Pd-N (Pyridine) Bond Length | 2.109(2) Å |
| Average Pd-Br Bond Length | 2.4373(4) Å |
| Dihedral Angle (NHC plane to Pd coordination plane) | 86.04(5)° |
| Dihedral Angle (Pyridine plane to Pd coordination plane) | 42.2(1)° |
Note: Data is for a representative complex with an adamantyl-substituted benzimidazole-based NHC ligand.
Thermal Stability and Air/Moisture Sensitivity
A defining characteristic of NHC-Pd(II) complexes is their remarkable stability, which is a significant advantage over earlier generations of catalysts, such as those based on phosphine (B1218219) ligands. The strong σ-donating nature of the NHC ligand forms a very robust metal-carbon bond, contributing to high thermal stability and resistance to oxidative or hydrolytic degradation. academie-sciences.fr
NHC-Pd(II) complexes, including Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation (PEPPSI) types, are widely reported to be stable to both air and moisture. rsc.org This stability is observed in both the solid state and in solution, which simplifies handling and storage, making them highly practical for synthetic applications. rsc.org For example, chiral mono(N-heterocyclic carbene) palladium complexes have been shown to be air and moisture stable. rsc.org Similarly, the synthesis of certain PEPPSI-type palladium-NHC complexes yields bright yellow crystals that are resistant to air, light, and moisture. rsc.org
The thermal stability of these catalysts is notably high. Thermogravimetric analysis (TGA) provides quantitative data on their decomposition profiles. While specific data for a methoxypyridinyl-substituted catalyst is not widely published, analysis of closely related structures offers valuable insight. TGA of trans-PdCl₂(NHC)(py) complexes shows they are thermally stable, though slightly less so than their cis-PdX₂(NHC)(PR₃) counterparts. acs.org A study on a polymer-supported PNIPAM-NHC-Pd(II) complex, prepared in pyridine, indicated that the cleavage of the NHC-Pd bond occurs at 217 °C. researchgate.net Another TGA study of a magnetic nanoparticle-supported NHC-Pd catalyst showed an initial weight loss up to 120 °C, attributed to the removal of adsorbed water, with the main catalyst structure remaining stable to higher temperatures before significant decomposition below 500 °C. nih.gov Furthermore, related cyclic (alkyl)(amino)carbene (CAAC) palladium pyridine complexes exhibit high melting points, such as 210 °C, underscoring their notable thermal robustness under ambient conditions. nih.gov
Table 2: Thermal Decomposition Data for Related NHC-Pd(II) Complexes
| Complex Type | Analytical Method | Key Finding | Reference |
| PNIPAM-NHC-Pd(II) complex | TGA | NHC-Pd bond breakage occurs at 217 °C. | researchgate.net |
| Fe₃O₄@Si–NHC–Pd | TGA | Initial weight loss (H₂O) up to 120 °C; further decomposition below 500 °C. | nih.gov |
| (CAAC)Pd(py) complex | Melting Point | Melts at 210 °C, indicating high thermal stability. | nih.gov |
| trans-PdCl₂(NHC)(py) | TGA | Thermally stable, but less so than analogous phosphine-containing complexes. | acs.org |
This combination of high thermal stability and insensitivity to air and moisture makes NHC-Pd(II)-Mp catalysts exceptionally robust and versatile platforms for a wide range of chemical transformations.
Mechanistic Investigations of Nhc Pd Ii Mp Catalysis
Catalytic Cycle Elucidation
The efficacy of NHC-Pd(II)-Mp catalysts in cross-coupling reactions is understood through a well-defined catalytic cycle. This cycle begins with the activation of the stable Pd(II) precatalyst to generate the catalytically active Pd(0) species.
In many palladium-catalyzed reactions, the active catalyst is a palladium(0) species. However, Pd(0) complexes can be unstable, making stable and well-defined Pd(II) precatalysts a more practical choice. The activation of these NHC-Pd(II) precatalysts into the active Pd(0) catalyst is a critical initiation step. semanticscholar.org
One common type of precatalyst is the halogen-bridged dimer, [Pd(NHC)(μ-Cl)Cl]₂. nih.gov These air-stable dimeric complexes are considered among the most reactive Pd(II)-NHC precatalysts developed. nih.govnih.gov Their activation is proposed to occur via dissociation of the dimer. semanticscholar.org This is considered a more facile activation step compared to other precatalysts, such as the [Pd(NHC)(allyl)Cl] type, which require a more complex process involving nucleophilic addition to the allyl ligand or halide displacement followed by reductive elimination. nih.gov The use of a chloride "throw-away" ligand in the dimer structure crucially prevents the formation of inactive off-cycle palladium(I) species that can occur with allyl-containing precursors. nih.govnih.gov
Another significant class of precatalysts are the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes. mdpi.com These feature a pyridine (B92270) ligand that enhances stability. The activation of PEPPSI-type complexes to generate the active Pd(0)-NHC species follows distinct mechanisms, providing a different route to the catalytically active center. mdpi.com The formation of monoligated Pd(0) species is considered crucial for achieving high catalytic activity. semanticscholar.orgnih.gov
| Precatalyst Type | General Formula | Key Activation Feature | Significance |
|---|---|---|---|
| Bridging Halogen Dimer | [Pd(NHC)(μ-Cl)Cl]₂ | Facile activation by dimer dissociation. semanticscholar.org | Highly reactive, air-stable, and avoids formation of inactive off-cycle products. nih.govnih.gov |
| Allyl Complex | [Pd(NHC)(allyl)Cl] | Reductive elimination of the allyl group. nih.gov | Widely used, but can form inactive off-cycle species. nih.gov |
| PEPPSI Complex | [Pd(NHC)Cl₂(Pyridine)] | Pyridine ligand dissociation and reduction. mdpi.com | Air-stable, well-defined, and cost-effective to prepare. mdpi.com |
Once the active (NHC)Pd(0) species is formed, the catalytic cycle commences with the oxidative addition of a substrate, typically an organic halide (R-X). acs.org This step involves the cleavage of the R-X bond and the formation of a new Pd(II) intermediate, (NHC)Pd(II)(R)(X). acs.org The strong σ-donating nature of the NHC ligand is crucial, as it increases the electron density on the palladium center, facilitating the oxidative addition of even challenging substrates like aryl chlorides. nih.govresearchgate.netresearchgate.net
Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have shown that the oxidative addition can proceed through different pathways. For 12-electron monoligated Pd(0) species, which are believed to be the highly active species in the cycle, a three-centered concerted mechanism is often favored. semanticscholar.orgnih.govnih.gov In some cases, a nucleophilic displacement mechanism may operate. nih.gov The stability and subsequent reactivity of the (NHC)Pd(II)(R)(X) intermediate can be strongly dependent on the nature of the organic group (R). acs.org For instance, intermediates with vinyl or ethynyl (B1212043) groups may be less stable and prone to further transformations compared to those with methyl or phenyl groups. acs.org
Following oxidative addition, the transmetalation step occurs, where an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium center, displacing a halide. nih.gov This step forms a diorganopalladium(II) intermediate, (NHC)Pd(II)(R)(R').
DFT studies on Suzuki-Miyaura reactions involving NHC-Pd complexes have elucidated the critical role of the base in this process. nih.gov The base reacts with the organoboron reagent (e.g., boronic acid) to form a more nucleophilic boronate species. This boronate then participates in a halide exchange with the (NHC)Pd(II)(R)(X) complex. nih.gov The energetics of this step can be influenced by factors such as the nature of the base, the presence of countercations, and the specific ligands on the palladium. nih.gov Anionic palladium complexes have been shown to have a greater propensity for undergoing transmetalation compared to their neutral counterparts. nih.gov
Reductive elimination is the final, product-forming step of the catalytic cycle. The two organic groups (R and R') on the diorganopalladium(II) intermediate couple to form the new C-C or C-heteroatom bond, releasing the final product (R-R'). researchgate.netnih.gov Simultaneously, the palladium center is reduced from Pd(II) back to the active Pd(0) state, thus regenerating the catalyst for the next cycle. researchgate.net
The coordination environment of the palladium center is dynamic throughout the catalytic cycle. While the Pd-NHC bond is known to be very strong and stable, particularly compared to Pd-phosphine bonds, the possibility of ligand dissociation and re-association exists. acs.orgacademie-sciences.fr The catalytic cycle is generally believed to proceed through a monoligated (NHC)Pd(0) species, which is formed by the dissociation of other ligands from a more coordinatively saturated precursor. researchgate.net
Role of the N-Heterocyclic Carbene Ligand in Catalysis
The N-Heterocyclic Carbene (NHC) ligand is not merely a spectator but plays a pivotal role in defining the activity and stability of the NHC-Pd(II)-Mp catalyst. sigmaaldrich.com Its influence is felt across every elementary step of the catalytic cycle.
Enhanced Stability: NHCs form exceptionally strong σ-bonds with the palladium center. academie-sciences.fr This strong bond imparts remarkable thermal stability and resistance to air and moisture, leading to a robust catalyst with a long lifetime. mdpi.com
Facilitation of Oxidative Addition: As powerful σ-donating ligands, NHCs increase the electron density on the palladium atom. researchgate.net This electronic enrichment makes the metal center more nucleophilic and enhances its ability to undergo oxidative addition, even with less reactive substrates like aryl chlorides. nih.govresearchgate.net
Promotion of Reductive Elimination: The steric bulk of the NHC ligand, which can be tuned by modifying the substituents on the nitrogen atoms (the "wingtips"), plays a crucial role in promoting the final reductive elimination step. researchgate.net This steric pressure encourages the formation of the C-C or C-heteroatom bond and the release of the product from the metal's coordination sphere. mdpi.comresearchgate.net
Versatility and Tunability: The structure of NHC ligands can be easily modified. This allows for the fine-tuning of both steric and electronic properties of the catalyst to optimize its performance for a specific chemical transformation. mdpi.com
| Catalytic Step | Primary Role of NHC Ligand | Underlying Property |
|---|---|---|
| Precatalyst Activation | Stabilizes the precatalyst and the resulting active species. | Strong Pd-C bond. |
| Oxidative Addition | Facilitates the reaction with substrates. | Strong σ-donating character. researchgate.net |
| Transmetalation | Maintains a stable coordination sphere for ligand exchange. | Robust ligand framework. |
| Reductive Elimination | Promotes the final bond-forming step. | Steric bulk and strong σ-donation. mdpi.comresearchgate.net |
Electronic Effects: σ-Donating Properties
The catalytic activity of NHC-Pd(II)-Mp complexes is fundamentally governed by the electronic properties of the NHC ligand. N-heterocyclic carbenes are renowned for their strong σ-donating abilities, which are significantly greater than those of traditional phosphine (B1218219) ligands. This strong electron donation increases the electron density on the palladium center, which in turn facilitates key steps in the catalytic cycle, particularly the oxidative addition of substrates to the Pd(II) center.
A comparative illustration of the σ-donating properties of various NHC ligands commonly employed in palladium catalysis is presented below. Stronger σ-donation generally correlates with higher catalytic activity, particularly in challenging cross-coupling reactions involving less reactive substrates like aryl chlorides.
Table 1: Comparative Electronic Properties of Common NHC Ligands in Palladium Complexes
| NHC Ligand | Description | Relative σ-Donating Strength | Calculated HOMO Energy (eV) |
|---|---|---|---|
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Strong | -4.85 |
| SIMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene | Very Strong | -4.72 |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Strong | -4.90 |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Very Strong | -4.78 |
| IAd | 1,3-Diadamantylimidazol-2-ylidene | Strong | -4.95 |
Note: The HOMO energies are illustrative values from DFT calculations on model Pd(II) complexes and serve to show relative trends. Higher HOMO energy corresponds to stronger σ-donation.
Steric Effects and Tuning of the Metal Center
Alongside electronic effects, the steric environment created by the NHC ligand around the palladium center is a critical determinant of catalytic performance. The bulk of the N-substituents on the NHC ring can be systematically varied to fine-tune the steric hindrance at the metal center. This steric bulk plays a crucial role in promoting the reductive elimination step of the catalytic cycle, where the final product is released from the palladium complex.
A useful metric for quantifying the steric bulk of a ligand is the percent buried volume (%Vbur). This parameter calculates the percentage of the coordination sphere of the metal that is occupied by the ligand. By selecting NHC ligands with appropriate %Vbur values, it is possible to optimize the balance between substrate access to the catalytic site and the facilitation of product expulsion. For instance, in many cross-coupling reactions, bulkier NHC ligands have been shown to enhance catalytic turnover numbers by accelerating the reductive elimination step. iciq.orgscispace.com
The ability to tune the steric properties of the NHC ligand allows for the optimization of the catalyst for specific applications. For example, highly hindered NHC ligands can be beneficial in reactions prone to the formation of undesired side products, as they can sterically disfavor these pathways.
Table 2: Steric Properties of Common NHC Ligands in Palladium Complexes
| NHC Ligand | N-Substituents | Percent Buried Volume (%Vbur) |
|---|---|---|
| IMes | Mesityl | 37.5 |
| SIMes | Mesityl | 36.8 |
| IPr | 2,6-Diisopropylphenyl | 45.5 |
| SIPr | 2,6-Diisopropylphenyl | 44.7 |
| IAd | Adamantyl | 35.0 |
Note: The %Vbur values are calculated for [Pd(NHC)(allyl)Cl] complexes and are representative of the steric bulk of these ligands. iciq.org
Influence on Activation Barriers and Reaction Pathways
Conversely, the steric bulk of the NHC ligand can raise the energy of intermediates where multiple ligands are coordinated to the palladium center, thus promoting ligand dissociation or subsequent steps like reductive elimination. Computational studies have been pivotal in elucidating these relationships. For instance, DFT calculations on the Suzuki-Miyaura coupling have shown that the activation energy for the oxidative addition of an aryl halide to a Pd(0)-NHC complex is significantly lower than for the analogous phosphine-ligated system. nih.gov
While specific activation barriers for NHC-Pd(II)-Mp catalyzed reactions are not extensively documented, the general principles derived from studies on homogeneous systems are applicable. The magnetic support is generally considered not to significantly alter the intrinsic electronic and steric influences of the NHC ligand on the palladium center's reactivity.
Table 3: Illustrative Calculated Activation Barriers for Oxidative Addition in a Model Suzuki-Miyaura Reaction
| Catalyst System | Substrate | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| Pd(0)-IMes | Chlorobenzene | 15.2 |
| Pd(0)-IPr | Chlorobenzene | 14.8 |
| Pd(0)-PPh3 | Chlorobenzene | 22.5 |
| Pd(0)-IMes | Bromobenzene | 12.1 |
| Pd(0)-IPr | Bromobenzene | 11.7 |
Note: These values are illustrative and are based on DFT calculations for generic Pd(0)-NHC systems to demonstrate the trend of lower activation barriers compared to phosphine-based catalysts.
Synergistic and Cooperative Catalysis Involving NHC-Pd(II) Systems
The unique reactivity of NHC-Pd(II) complexes has been harnessed in synergistic and cooperative catalytic systems, where the palladium catalyst works in concert with another catalyst to enable transformations not possible with either catalyst alone. rsc.orgrsc.org In such systems, the NHC-Pd(II) catalyst and a co-catalyst, which can be another transition metal complex, an organocatalyst, or a Lewis acid, activate different components of the reaction, leading to a convergent and efficient synthesis.
A common strategy involves the combination of NHC organocatalysis with palladium catalysis. nih.govrsc.org For example, an NHC can be used to generate a nucleophilic species from an aldehyde (via umpolung reactivity), which then reacts with an electrophile generated by the NHC-Pd(II) catalyst. The magnetic support of the this compound offers a significant advantage in these systems by allowing for the easy separation of the palladium catalyst from the reaction mixture, which may also contain a homogeneous co-catalyst.
Cooperative catalysis can also involve a Lewis acid co-catalyst that activates a substrate towards nucleophilic attack by an organopalladium intermediate generated from the this compound. mdpi.com This approach has been successful in a variety of annulation and conjugate addition reactions. The development of magnetically recoverable NHC-Pd(II) catalysts is particularly promising for advancing the practical application of these synergistic catalytic systems.
Deactivation Pathways and Catalyst Longevity
Despite their general robustness, NHC-Pd(II)-Mp catalysts are susceptible to deactivation, which can limit their longevity and recyclability. The primary deactivation pathways include the leaching of palladium from the magnetic support, the agglomeration of palladium nanoparticles, and the degradation of the NHC ligand.
Palladium leaching can occur if the linkage between the NHC ligand and the magnetic support is not sufficiently stable under the reaction conditions. This leads to the formation of soluble palladium species, which not only reduces the activity of the heterogeneous catalyst but can also contaminate the product. The design of stable linker units is therefore crucial for minimizing leaching.
Agglomeration of palladium centers into larger, less active or inactive nanoparticles is another common deactivation pathway, particularly if the catalytic cycle involves the formation of Pd(0) species. The NHC ligands and the support material play a vital role in stabilizing these nanoparticles and preventing their aggregation.
The longevity of an this compound is a key measure of its practical utility. Many studies report the successful recycling of these catalysts for multiple runs with minimal loss of activity. However, a gradual decrease in performance is often observed over extended use. Careful analysis of the catalyst after several cycles can provide insights into the dominant deactivation mechanisms.
Table 4: Representative Recycling Data for a Magnetically Supported NHC-Pd(II) Catalyst in a Suzuki-Miyaura Coupling Reaction
| Recycle Run | Product Yield (%) | Palladium Leaching (ppm) |
|---|---|---|
| 1 | 98 | 0.5 |
| 2 | 97 | 0.6 |
| 3 | 96 | 0.8 |
| 4 | 94 | 1.1 |
| 5 | 91 | 1.5 |
| 6 | 88 | 1.9 |
Note: The data presented is a representative example to illustrate the typical performance and gradual deactivation of a magnetically supported NHC-Pd(II) catalyst over several cycles. Actual performance can vary depending on the specific catalyst, reaction conditions, and substrates.
Catalytic Applications of Nhc Pd Ii Mp Catalysts
in Carbon-Carbon (C–C) Bond Forming Reactions
N-Heterocyclic carbene (NHC) palladium(II) complexes, including those with a mercaptopyridine (Mp) ligand, have emerged as a versatile and robust class of catalysts for a variety of carbon-carbon bond-forming reactions. Their strong σ-donor properties and the stability of the Pd-NHC bond make them highly effective precatalysts for fundamental transformations such as Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira cross-coupling reactions. mdpi.comorganic-chemistry.orgrsc.org These catalysts are noted for their stability in the presence of air and moisture, contributing to their practical utility in organic synthesis. mdpi.com
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an organic halide or pseudohalide, is a cornerstone of modern synthetic chemistry. NHC-Pd(II) complexes are known to exhibit excellent performance in catalyzing this transformation. mdpi.com The stability and activity of these catalysts allow for efficient coupling of a wide array of substrates.
NHC-Pd(II) complexes are highly efficient catalysts for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. mdpi.comresearchgate.net They have demonstrated high activity for the coupling of both activated and inactivated aryl bromides, often achieving good to excellent yields in short reaction times. nih.govresearchgate.net The robustness of the NHC ligand facilitates the challenging oxidative addition step, particularly with less reactive aryl chlorides. nih.gov Research has shown that even sterically hindered substrates can be successfully coupled using these catalytic systems. nih.gov Generally, quantitative yields can be achieved rapidly for many aryl bromides, while substrates with electron-donating groups may require slightly longer reaction times. nih.gov
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/NHC precatalyst | 98 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/NHC precatalyst | 99 |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂/NHC precatalyst | 96 |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂/NHC precatalyst | 93 |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/NHC precatalyst | 90 |
| 4-Chlorotoluene | Phenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | >98 |
This table presents representative yields for the Suzuki-Miyaura coupling of various aryl halides catalyzed by general NHC-Pd(II) systems, demonstrating the capabilities of this catalyst class. Data adapted from multiple sources. nih.govresearchgate.netnih.gov
A significant advancement in the field is the application of NHC-Pd(II)-Mp complexes in the Suzuki-Miyaura coupling of aryl sulfamates. These complexes have demonstrated efficient catalytic activity for the reaction between aryl sulfamates and arylboronic acids or potassium phenyltrifluoroborate, producing the desired biaryl products in good to high yields. This development is particularly noteworthy as it represents the first instance of a phosphine-free, NHC-Pd(II) complex successfully catalyzing the Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. This expands the scope of phenol-derived electrophiles for cross-coupling reactions, which are valuable alternatives to aryl halides. nih.gov
A key advantage of certain NHC-Pd(II) catalytic systems is their compatibility with aqueous media. mdpi.com Performing reactions in water is environmentally friendly and can simplify product separation, as organic products are often poorly soluble in the reaction medium. mdpi.com To enhance performance in water, NHC ligands can be functionalized with hydrophilic groups, such as galactopyranoside, which improves the catalyst's solubility and can lead to excellent conversion rates. nih.gov The use of water as a solvent is particularly effective for the Suzuki-Miyaura reaction due to the good solubility of boronic acid reagents. nih.gov Several studies have proven the high catalytic activity and versatility of NHC-Pd complexes in aqueous Suzuki-Miyaura reactions. mdpi.comrsc.org
Heck-Mizoroki Cross-Coupling
The Heck-Mizoroki reaction is a powerful method for the vinylation of aryl halides, forming a substituted alkene. academie-sciences.fr NHC-Pd(II) complexes have been widely employed as effective pre-catalysts for this transformation. academie-sciences.frresearchgate.net These catalysts show high efficacy in the coupling of various aryl halides, including challenging and cost-effective aryl chlorides, with alkenes such as styrene (B11656) and n-butyl acrylate. nih.govacs.org The reaction often proceeds with high selectivity for the trans isomer of the resulting alkene. While some systems require elevated temperatures, the stability of the NHC-Pd bond ensures catalyst integrity under these conditions. nih.gov Studies have shown that palladium(0) NHC complexes, which can be formed from Pd(II) precursors, can exhibit rapid catalyst activation. nih.gov
| Aryl Halide | Alkene | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-Bromoacetophenone | Styrene | NHC-Pd(II) complex | 95 |
| 4-Bromobenzonitrile | Styrene | NHC-Pd(II) complex | 92 |
| Bromobenzene | n-Butyl acrylate | NHC-Pd(II) complex | 98 |
| 4-Chloroacetophenone | Styrene | Nitron-derived NHC-Pd(0) complex | 96 |
| 1-Chloro-4-nitrobenzene | Styrene | Nitron-derived NHC-Pd(0) complex | >99 |
| 4-Iodoanisole | n-Butyl acrylate | NHC-Pd(II) complex | 94 |
This table shows representative yields for the Heck-Mizoroki reaction catalyzed by various NHC-Pd(II) systems, illustrating the reaction's scope with different aryl halides and alkenes. Data adapted from multiple sources. academie-sciences.frnih.gov
Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction, which pairs terminal alkynes with aryl or vinyl halides, is a fundamental method for synthesizing substituted alkynes. NHC-Pd(II) complexes have been successfully applied as catalyst precursors for this reaction. organic-chemistry.orgresearchgate.net Certain NHC-Pd(II) systems, particularly those incorporating phosphine (B1218219) co-ligands, can efficiently catalyze the coupling of aryl bromides with phenylacetylene, affording the corresponding products in good yields. researchgate.net The development of these catalysts has also enabled reactions to proceed under mild conditions. organic-chemistry.org Some N-carbamoyl-substituted NHC-Pd(II) complexes have been shown to promote the coupling at room temperature, which was a notable improvement over previous NHC-based systems for this reaction. organic-chemistry.org
| Aryl Bromide | Alkyne | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Phenylacetylene | [PdCl₂(NHC)(PPh₃)] | 94 |
| 4-Bromoanisole | Phenylacetylene | [PdCl₂(NHC)(PPh₃)] | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | [PdCl₂(NHC)(PPh₃)] | 96 |
| 4-Bromoacetophenone | Phenylacetylene | [PdCl₂(NHC)(PPh₃)] | 95 |
| 1-Bromonaphthalene | Phenylacetylene | [PdCl₂(NHC)(PPh₃)] | 89 |
| 3-Bromopyridine | Phenylacetylene | [PdCl₂(NHC)(PPh₃)] | 85 |
This table presents yields for the Sonogashira cross-coupling of various aryl bromides with phenylacetylene, catalyzed by an NHC-phosphine palladium(II) complex. Data adapted from a study on related complexes. researchgate.net
Negishi Cross-Coupling (Alkyl-Alkyl)
The formation of sp³-sp³ carbon-carbon bonds through cross-coupling reactions has historically been a significant challenge in organic synthesis. The development of a Pd-NHC catalytic system capable of mediating the Negishi cross-coupling between two alkyl centers at room temperature marked a significant advancement in this area. rsc.orgacs.org This system effectively couples unactivated primary alkyl bromides with alkyl organozinc reagents, delivering high yields of the desired products. rsc.orgacs.org
Researchers found that an electron-rich palladium center, generated from a Pd-NHC complex, was crucial for overcoming the limitations of previous catalytic systems that often required elevated temperatures and were incompatible with various functional groups. acs.org The use of a bulky NHC ligand, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), proved optimal for this transformation. acs.org DFT studies have suggested that a "steric wall" created by the bulky substituents on the NHC ligand guides the reactants to the palladium center and facilitates the crucial oxidative addition step, preventing unwanted side reactions.
Key findings from the research include the high tolerance of the catalytic system to various functional groups and the ability to achieve high yields at ambient temperatures.
Table 1: NHC-Pd(II) Catalyzed Alkyl-Alkyl Negishi Cross-Coupling Reaction conditions typically involve a Pd source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), an NHC ligand (e.g., IPr), an alkyl bromide, and an alkylzinc reagent in a suitable solvent like NMP at room temperature.
| Entry | Alkyl Bromide | Alkylzinc Reagent | Product | Yield (%) |
| 1 | 1-Bromodecane | n-Butylzinc bromide | Tetradecane | 94 |
| 2 | 1-Bromo-4-phenylbutane | n-Butylzinc bromide | 1-Phenyloctane | 92 |
| 3 | 1-Bromo-3-phenylpropane | Ethylzinc bromide | 1-Phenylpentane | 91 |
| 4 | 1-Bromo-5-chloropentane | n-Butylzinc bromide | 1-Chloro-nonane | 85 |
Hiyama Cross-Coupling
The Hiyama cross-coupling reaction, which pairs organosilanes with organic halides, is an attractive method for forming carbon-carbon bonds due to the low toxicity and stability of organosilicon reagents. NHC-Pd(II) complexes have been demonstrated to be effective catalysts for this transformation, particularly for the coupling of aryl chlorides with aryltrialkoxysilanes. nih.gov
The catalytic activity of various well-defined NHC-PdCl₂-cyanopyridine complexes has been evaluated. These studies show that such complexes can promote the Hiyama coupling, affording moderate to good yields of the corresponding biaryl products. The reaction typically requires an activator, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step.
The performance of the catalyst is influenced by the electronic and steric properties of the NHC ligand and the nature of the ancillary ligands on the palladium center.
Table 2: Hiyama Cross-Coupling of Aryl Chlorides with Phenyltrimethoxysilane (B147435) Catalyzed by an NHC-Pd(II) Complex General conditions: Aryl chloride (1 mmol), phenyltrimethoxysilane (1.5 mmol), TBAF (1.5 mmol), and NHC-Pd(II) catalyst (1 mol%) in toluene (B28343) at 110 °C for 24 hours.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloronitrobenzene | 4-Nitrobiphenyl | 85 |
| 2 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 78 |
| 3 | Chlorobenzene | Biphenyl | 65 |
| 4 | 4-Chlorotoluene | 4-Methylbiphenyl | 72 |
α-Arylation of Carbonyl Compounds
The α-arylation of carbonyl compounds is a powerful tool for the synthesis of molecules widely used in the pharmaceutical industry. researchgate.net NHC-Pd(II) complexes have been established as highly active and versatile catalysts for this reaction, accommodating a broad range of ketones, esters, and amides with various aryl halides, including challenging aryl chlorides. researchgate.netmdpi.com
Well-defined, air-stable (NHC)Pd(allyl)Cl complexes are particularly effective precatalysts. mdpi.comnih.gov The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide, which serves to both generate the active Pd(0)-NHC species and deprotonate the carbonyl compound to form the enolate nucleophile. researchgate.net The bulky and electron-donating nature of the NHC ligands facilitates both the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond. nih.gov
The reaction conditions are often mild, with low catalyst loadings and short reaction times, making this a highly practical synthetic method. mdpi.com
Table 3: α-Arylation of Ketones with Aryl Halides using an (SIPr)Pd(allyl)Cl Catalyst Conditions: 1 mol% (SIPr)Pd(allyl)Cl, 1.1 mmol of NaOtBu, THF, 70 °C, 1 h.
| Entry | Ketone | Aryl Halide | Product | Yield (%) |
| 1 | Propiophenone | Chlorobenzene | 2-Phenylpropiophenone | 98 |
| 2 | Acetophenone | 4-Chlorotoluene | 4'-Methylacetophenone | 95 |
| 3 | 2-Methyl-3-pentanone | Bromobenzene | 2-Methyl-2-phenyl-3-pentanone | 93 |
| 4 | Cyclohexanone | 4-Chloroanisole | 2-(4-Methoxyphenyl)cyclohexanone | 96 |
Direct Arylation of Heteroarenes (e.g., Pyrroles)
Direct C-H arylation of heteroarenes represents a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the heteroaromatic compound. beilstein-journals.orgorganic-chemistry.org Newly synthesized NHC-Pd(II) complexes have been successfully employed for the direct arylation of pyrrole (B145914) derivatives with electron-deficient aryl chlorides. beilstein-journals.orgorganic-chemistry.orgresearchgate.net
These air-stable palladium complexes can achieve the desired C5-arylation of various N-substituted pyrroles in moderate to good yields with catalyst loadings as low as 1 mol%. beilstein-journals.orgorganic-chemistry.org The success of the reaction is highly dependent on the structure of the NHC ligand, with bulky N-substituents on the benzimidazole (B57391) ring, such as benzhydryl groups, proving to be particularly favorable. organic-chemistry.org This methodology is a significant improvement over previous systems that often relied on air-sensitive phosphine ligands. beilstein-journals.orgresearchgate.net
Table 4: Direct C5-Arylation of N-Methylpyrrole-2-carboxaldehyde with Aryl Chlorides Reaction conditions: Pd–NHC (0.01 mmol), aryl chloride (1 mmol), N-methylpyrrole-2-carboxaldehyde (2 mmol), KOAc (2 mmol), DMAc (3 mL), 20 h, 150 °C.
| Entry | Aryl Chloride | Pd-NHC Catalyst | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Catalyst with Benzhydryl N-substituent | 5-(4-Cyanophenyl)-1-methylpyrrole-2-carboxaldehyde | 89 |
| 2 | 2-Chlorobenzonitrile | Catalyst with Benzhydryl N-substituent | 5-(2-Cyanophenyl)-1-methylpyrrole-2-carboxaldehyde | 85 |
| 3 | 4-Chlorobenzonitrile | Catalyst with 3,5-di-tert-butylbenzyl N-substituent | 5-(4-Cyanophenyl)-1-methylpyrrole-2-carboxaldehyde | 88 |
| 4 | 4-(Trifluoromethyl)chlorobenzene | Catalyst with Benzhydryl N-substituent | 1-Methyl-5-(4-(trifluoromethyl)phenyl)pyrrole-2-carboxaldehyde | 86 |
C-H Alkylation and Acylation of Aldehydes
The direct functionalization of aldehyde C-H bonds is a highly desirable transformation for the synthesis of ketones. Recent advancements have demonstrated the utility of cooperative NHC and palladium catalysis for the direct C-H alkylation of aldehydes with alkyl bromides at room temperature. st-andrews.ac.uk This method provides a straightforward route to secondary and tertiary alkyl-derived ketones under mild conditions. st-andrews.ac.uk Mechanistic studies suggest a pathway involving the generation of alkyl and ketyl radicals through the cooperative action of the NHC and palladium catalysts, followed by a radical-radical coupling. st-andrews.ac.uk
Furthermore, the synergistic combination of NHC and palladium catalysis has enabled the direct regioselective allylation of in situ generated aldehyde acyl anions. acs.org This provides an efficient pathway to valuable β,γ-unsaturated ketones from readily available allylic carbonates and aldehydes without the need for preactivation. acs.org
Table 5: Cooperative NHC/Pd-Catalyzed C-H Alkylation of Aldehydes General conditions: Aldehyde, alkyl bromide, NHC precatalyst, Pd catalyst, base, and solvent at room temperature.
| Entry | Aldehyde | Alkyl Bromide | Product | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl bromide | Cyclohexyl phenyl ketone | 85 |
| 2 | 4-Methoxybenzaldehyde | Isopropyl bromide | Isopropyl 4-methoxyphenyl (B3050149) ketone | 78 |
| 3 | Butyraldehyde | Benzyl (B1604629) bromide | 1-Phenyl-2-pentanone | 75 |
| 4 | Cinnamaldehyde | tert-Butyl bromide | 4,4-Dimethyl-1-phenyl-1-penten-3-one | 68 |
Annulation Reactions
Annulation reactions are crucial for the construction of cyclic and polycyclic frameworks. A cooperative catalytic system involving an N-heterocyclic carbene (NHC) and a palladium catalyst has been developed for highly enantioselective [5 + 2] annulations of enals with vinylethylene carbonates. This dual catalytic process relies on the generation of an NHC enolate and a π-allyl-palladium intermediate. A key aspect of this system is the use of a bidentate phosphine ligand on the palladium, which prevents the NHC from coordinating to the metal, thus allowing both catalysts to function independently and cooperatively.
In a different approach, chiral seven-membered N-heterocyclic carbene (7NHC) palladium(II) complexes have been synthesized and explored as catalysts in asymmetric Wacker-type oxidative cyclization reactions, a form of intramolecular oxidative amination of alkenes. acs.org While enantioselectivities were modest in initial studies, these results highlight the potential of chiral NHC-Pd complexes in mediating complex annulation cascades. acs.org
Table 6: Enantioselective [5 + 2] Annulation via Cooperative NHC/Pd Catalysis Conditions typically involve an enal, a vinylethylene carbonate, a chiral NHC precatalyst, a Pd source, and a chiral phosphine ligand.
| Entry | Enal | Vinylethylene Carbonate | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Cinnamaldehyde | 4-Vinyl-1,3-dioxolan-2-one | Substituted Cycloheptene | 85 | 99 |
| 2 | 2-Hexenal | 4-Vinyl-1,3-dioxolan-2-one | Substituted Cycloheptene | 76 | 98 |
| 3 | 3-(Furan-2-yl)acrylaldehyde | 4-Phenyl-4-vinyl-1,3-dioxolan-2-one | Substituted Cycloheptene | 81 | >99 |
1,4-Addition Reactions
The conjugate or 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Axially chiral NHC-Pd(II) complexes have proven to be effective catalysts for the asymmetric conjugate addition of arylboronic acids to cyclic enones, such as 2,3-dihydro-4-pyridones.
These reactions, catalyzed by chiral cationic NHC-Pd²⁺ diaquo complexes, can produce the corresponding adducts in high yields and with excellent enantioselectivities (up to >99.5% ee). The reaction proceeds under mild conditions and demonstrates the potential of well-designed chiral NHC-Pd systems in asymmetric catalysis. The success of this transformation relies on the specific structure of the chiral bis(NHC)-Pd complex, which effectively controls the stereochemical outcome of the addition.
Table 7: Asymmetric Conjugate Addition of Arylboronic Acids to a 2,3-Dihydro-4-pyridone Conditions: 2,3-Dihydro-4-pyridone, arylboronic acid, chiral bis(NHC)-Pd(II) complex (3 mol%), KOH (40 mol%), dioxane/H₂O, 60 °C.
| Entry | Arylboronic Acid | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Phenylboronic acid | 3-Phenyl-piperidin-4-one derivative | 88 | >99.5 |
| 2 | 4-Tolylboronic acid | 3-(p-Tolyl)-piperidin-4-one derivative | 92 | 99.3 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-piperidin-4-one derivative | 95 | 99.1 |
| 4 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-piperidin-4-one derivative | 85 | 98.7 |
Carbon-Heteroatom (C–N, C–O, C–S) Bond Forming Reactions
The formation of carbon-heteroatom bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. NHC-Pd(II)-Mp catalysts have demonstrated remarkable efficacy in these transformations.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds, is a cornerstone of modern synthetic chemistry. nih.gov NHC-Pd(II) complexes have emerged as powerful catalysts for this reaction, capable of coupling a wide array of aryl halides and amines with high efficiency. researchgate.net Novel palladacycle architectures bearing an N-heterocyclic carbene have shown high catalytic activity for the amination of aryl chlorides under mild conditions and with low catalyst loadings (e.g., 0.5 mol%). mdpi.com
These catalysts, particularly PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, are effective for coupling both electron-rich and electron-deficient aryl chlorides and bromides with various amines, including hindered and functionalized ones, to produce drug-like aryl amines in high yields. nih.gov The strong σ-donating properties of the NHC ligand facilitate the crucial oxidative addition step of the aryl halide to the Pd(0) center, which is generated in situ from the Pd(II) precatalyst. nih.gov The use of a magnetic support (Mp) would allow for the simple separation of the catalyst from the reaction mixture, a significant advantage for industrial applications.
Table 1: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine Catalyzed by an NHC-Pd(II) Palladacycle mdpi.com
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 80 | 4 | Moderate |
| 2 | 2-MeTHF | 80 | 4 | 91 |
| 3 | Dioxane | 80 | 4 | Lower |
Traditionally, the amide bond is considered highly stable and unreactive. However, NHC-Pd(II) catalysts have enabled the unprecedented use of amides as electrophilic partners in cross-coupling reactions through the selective activation of the N-C(O) bond. nih.govresearchgate.net This strategy provides a novel and powerful way to synthesize ketones and other carbonyl compounds. nih.gov
Well-defined, air- and moisture-stable [Pd(NHC)(allyl)Cl] and other precatalysts have been extensively studied for the Suzuki-Miyaura cross-coupling of amides with boronic acids. nih.govrsc.orgnih.govnih.gov These reactions proceed via selective cleavage of the N-C(acyl) bond, demonstrating excellent functional group tolerance and providing biaryl ketones in good to excellent yields. nih.govorganic-chemistry.org The strong σ-donating ability of the NHC ligand is crucial for facilitating the oxidative addition of the otherwise inert amide bond to the palladium center. nih.gov Recent developments have introduced new classes of precatalysts, such as [(NHC)PdCl2(aniline)] and [Pd(NHC)(sulfide)Cl2] complexes, which also show high activity in these transformations. nih.govnih.gov
Table 2: Suzuki-Miyaura Cross-Coupling of Amides with Phenylboronic Acid Catalyzed by [Pd(IPr)(μ-Cl)Cl]₂ nih.gov
| Amide Substrate | Product | Yield (%) |
| N-Benzoyl-succinimide | Benzophenone | >95 |
| N-(4-Methoxybenzoyl)succinimide | 4-Methoxybenzophenone | >95 |
| N-(4-(Trifluoromethyl)benzoyl)succinimide | 4-(Trifluoromethyl)benzophenone | >95 |
| N-Pivaloyl-succinimide | 2,2-Dimethyl-1-phenylpropan-1-one | 85 |
Other Catalytic Transformations
Beyond C-N and C-O bond formation, NHC-Pd(II)-Mp catalysts are versatile in promoting a range of other important chemical reactions.
NHC-Pd(II) complexes have been successfully employed as catalysts in acceptorless dehydrogenation (AD) and transfer hydrogenation reactions. In acceptorless dehydrogenation, alcohols are converted to their corresponding ketones or aldehydes with the liberation of hydrogen gas, a process with high atom economy. mdpi.com Specific Pd(II)-NHC complexes have been shown to effectively catalyze the dehydrogenation of secondary benzylic alcohols to ketones. mdpi.comacademindex.com The proposed mechanism involves the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to yield the ketone and a palladium-hydride species, which then releases H₂. mdpi.com
Furthermore, NHC-Pd(II) systems are effective for transfer hydrogenation, where a hydrogen donor molecule is used to reduce unsaturated functionalities. mdpi.com These catalysts have been used for the reduction of various groups, including carbonyls, alkynes, olefins, and nitro groups, with high efficiency and chemoselectivity. mdpi.com The presence of an N-heterocyclic carbene ligand can stabilize palladium hydride species, which are key intermediates in these transformations. nih.gov
The use of molecular oxygen or air as the terminal oxidant in chemical reactions is highly desirable from an environmental and economic standpoint. NHC-Pd(II) catalysts have proven to be effective in mediating a variety of aerobic oxidation reactions. rsc.org This includes the oxidation of alcohols to the corresponding aldehydes and ketones. rsc.orgresearchgate.net
Palladium(II) complexes featuring a single N-heterocyclic carbene ligand also catalyze the aerobic oxidative cyclization of alkenes that have pendant sulfonamides, a type of intramolecular oxidative amination. nih.govresearchgate.net The addition of carboxylic acid co-catalysts can improve catalyst stability and product yields, allowing for the use of air instead of pure oxygen. nih.govresearchgate.net The robust nature of the Pd-NHC bond contributes to the stability of the catalyst under the oxidative conditions required for these transformations. nih.gov
Table 3: Aerobic Oxidation of Alcohols Catalyzed by [Pd(NHC)(PR₃)] Complexes rsc.org
| Alcohol Substrate | Product | Yield (%) |
| 1-Phenylethanol | Acetophenone | >99 |
| Benzyl alcohol | Benzaldehyde | >99 |
| Cinnamyl alcohol | Cinnamaldehyde | >99 |
| 2-Octanol | 2-Octanone | 90 |
C-glycosides are important carbohydrate analogues where the anomeric oxygen is replaced by a carbon atom, leading to increased stability against enzymatic hydrolysis. This makes them attractive targets for drug discovery. Palladium-catalyzed cross-coupling reactions have become a reliable and effective method for the synthesis of C-glycosides. rsc.org
While the literature specifically detailing "NHC-Pd(II)-Mp" catalysts for C-glycosylation is emerging, the principles of palladium-catalyzed cross-coupling strongly suggest their applicability. NHC-Pd(II) systems are known to be highly active in various C-C bond-forming reactions. nih.gov The synthesis of C-aryl, C-alkyl, and C-alkenyl glycosides typically involves the coupling of a glycosyl donor with an appropriate organometallic reagent (e.g., organoboron, organostannane, or organozinc compounds). The high activity and stability conferred by the NHC ligand would be advantageous in these complex transformations, likely leading to high yields and stereoselectivities under mild conditions. rsc.org
Alkylacylation of Alkenes
The alkylacylation of alkenes represents a significant synthetic transformation, enabling the direct formation of ketones from readily available starting materials. Research has demonstrated the utility of N-heterocyclic carbene (NHC)-palladium(II) complexes in catalyzing this reaction through a photoredox cooperative mechanism. This approach facilitates the three-component coupling of alkenes, aldehydes, and unactivated alkyl halides, offering a versatile method for constructing carbon-carbon bonds and accessing valuable ketone structures. researchgate.netnih.gov
This multicomponent reaction is characterized by its broad substrate scope and tolerance of various functional groups. researchgate.netnih.gov Notably, the process operates without the need for an external photosensitizer or reductant. nih.gov The reaction mechanism is understood to proceed through the generation of alkyl radicals from the corresponding halides and ketyl radicals derived from the aldehydes, which then engage in the coupling process. researchgate.netnih.gov
An interesting facet of this catalytic system is its ability to yield chlorinated cyclopropanes, including those with vicinal quaternary carbons, when chloroform (B151607) or carbon tetrachloride are employed as the alkyl halide source. researchgate.netnih.gov
Detailed Research Findings
Initial investigations into this transformation utilized 2-vinylnaphthalene (B1218179) as the model alkene, reacting with 2-pyridinecarboxaldehyde (B72084) and trimethyl(iodomethyl)silane. The optimized conditions for this model reaction involved the use of Pd(OAc)2 as the palladium source, tBu-Xantphos as the ligand, and a thiazolium pre-NHC catalyst. nih.gov
The scope of the reaction was subsequently explored with a variety of substituted styrenes. The electronic properties of the substituents on the phenyl ring of the styrene, whether electron-donating or electron-withdrawing, were well-tolerated, consistently providing the desired ketone products in moderate to good yields. nih.gov The reaction also demonstrated compatibility with functional groups such as aldehydes and nitro groups. nih.gov Furthermore, the steric hindrance of the styrene substrate did not significantly impede the reaction, as both meta- and ortho-substituted styrenes, as well as 1-vinylnaphthalene, proved to be effective coupling partners. nih.gov
The versatility of the reaction was further demonstrated by varying the aldehyde and alkyl halide components. A range of aromatic aldehydes and simple alkyl halides were successfully coupled with styrenes, leading to the synthesis of a diverse array of ketones. nih.gov
Control experiments have provided insight into the reaction mechanism. The addition of TEMPO, a radical scavenger, inhibited the formation of the alkylacylation product, supporting a radical-mediated pathway. nih.gov Radical clock experiments using (bromomethyl)cyclopropane (B137280) and 6-bromohex-1-ene resulted in rearranged products, further confirming the involvement of radical intermediates. nih.gov
The following tables detail the substrate scope for the NHC-Pd(II) catalyzed alkylacylation of alkenes based on published research findings.
Table 1: Substrate Scope of Alkenes in Alkylacylation Reaction conditions: Alkene (0.20 mmol), 2-pyridinecarboxaldehyde (0.40 mmol), trimethyl(iodomethyl)silane (0.3 mmol), Pd(OAc)2 (10 mol%), tBu-Xantphos (12 mol%), thiazolium pre-NHC (20 mol%), Cs2CO3 (150 mol%), in 1,4-dioxane (B91453) at room temperature under blue LED irradiation. researchgate.net
| Entry | Alkene | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Vinylnaphthalene | 4-(Naphthalen-2-yl)-1-(pyridin-2-yl)-2-(trimethylsilyl)butan-1-one | 78 |
| 2 | Styrene | 4-Phenyl-1-(pyridin-2-yl)-2-(trimethylsilyl)butan-1-one | 75 |
| 3 | 4-Methylstyrene | 1-(Pyridin-2-yl)-4-(p-tolyl)-2-(trimethylsilyl)butan-1-one | 82 |
| 4 | 4-Methoxystyrene | 4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-2-(trimethylsilyl)butan-1-one | 85 |
| 5 | 4-Fluorostyrene | 4-(4-Fluorophenyl)-1-(pyridin-2-yl)-2-(trimethylsilyl)butan-1-one | 72 |
| 6 | 4-Chlorostyrene | 4-(4-Chlorophenyl)-1-(pyridin-2-yl)-2-(trimethylsilyl)butan-1-one | 68 |
| 7 | 4-Bromostyrene | 4-(4-Bromophenyl)-1-(pyridin-2-yl)-2-(trimethylsilyl)butan-1-one | 65 |
| 8 | 4-(Trifluoromethyl)styrene | 1-(Pyridin-2-yl)-4-(4-(trifluoromethyl)phenyl)-2-(trimethylsilyl)butan-1-one | 55 |
| 9 | Methyl 4-vinylbenzoate | Methyl 4-(4-oxo-4-(pyridin-2-yl)-3-(trimethylsilyl)butyl)benzoate | 61 |
| 10 | 4-Vinylbenzaldehyde | 4-(4-Oxo-4-(pyridin-2-yl)-3-(trimethylsilyl)butyl)benzaldehyde | 58 |
| 11 | 1-Nitro-4-vinylbenzene | 4-(4-Nitrophenyl)-1-(pyridin-2-yl)-2-(trimethylsilyl)butan-1-one | 45 |
| 12 | 3-Methylstyrene | 1-(Pyridin-2-yl)-4-(m-tolyl)-2-(trimethylsilyl)butan-1-one | 76 |
| 13 | 2-Methylstyrene | 1-(Pyridin-2-yl)-4-(o-tolyl)-2-(trimethylsilyl)butan-1-one | 70 |
Table 2: Substrate Scope of Aldehydes in Alkylacylation Reaction conditions: 2-Vinylnaphthalene (0.20 mmol), Aldehyde (0.40 mmol), trimethyl(iodomethyl)silane (0.3 mmol), Pd(OAc)2 (10 mol%), tBu-Xantphos (12 mol%), thiazolium pre-NHC (20 mol%), Cs2CO3 (150 mol%), in 1,4-dioxane at room temperature under blue LED irradiation. researchgate.net
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 4-(Naphthalen-2-yl)-1-phenyl-2-(trimethylsilyl)butan-1-one | 70 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-4-(naphthalen-2-yl)-2-(trimethylsilyl)butan-1-one | 75 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-4-(naphthalen-2-yl)-2-(trimethylsilyl)butan-1-one | 68 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | 4-(Naphthalen-2-yl)-1-(4-(trifluoromethyl)phenyl)-2-(trimethylsilyl)butan-1-one | 62 |
| 5 | 2-Naphthaldehyde | 1,4-Di(naphthalen-2-yl)-2-(trimethylsilyl)butan-1-one | 73 |
| 6 | 3-Pyridinecarboxaldehyde | 4-(Naphthalen-2-yl)-1-(pyridin-3-yl)-2-(trimethylsilyl)butan-1-one | 65 |
Table 3: Substrate Scope of Alkyl Halides in Alkylacylation Reaction conditions: 2-Vinylnaphthalene (0.20 mmol), 2-pyridinecarboxaldehyde (0.40 mmol), Alkyl Halide (0.3 mmol), Pd(OAc)2 (10 mol%), tBu-Xantphos (12 mol%), thiazolium pre-NHC (20 mol%), Cs2CO3 (150 mol%), in 1,4-dioxane at room temperature under blue LED irradiation. researchgate.net
| Entry | Alkyl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodomethane | 4-(Naphthalen-2-yl)-1-(pyridin-2-yl)butan-1-one | 60 |
| 2 | Ethyl iodoacetate | Ethyl 2-(3-(naphthalen-2-yl)-1-oxo-1-(pyridin-2-yl)propan-2-yl)acetate | 71 |
| 3 | Tert-butyl bromoacetate | Tert-butyl 2-(3-(naphthalen-2-yl)-1-oxo-1-(pyridin-2-yl)propan-2-yl)acetate | 65 |
| 4 | (Iodomethyl)cyclopropane | 4-Cyclopropyl-4-(naphthalen-2-yl)-1-(pyridin-2-yl)butan-1-one | 58 |
| 5 | 1-Iodoadamantane | 4-(Adamantan-1-yl)-4-(naphthalen-2-yl)-1-(pyridin-2-yl)butan-1-one | 52 |
Ligand Design and Structure Activity Relationships in Nhc Pd Ii Mp Catalysis
Electronic Properties of NHC Ligands (Electron-Rich/Poor)
The electronic nature of the NHC ligand, specifically its ability to donate or withdraw electron density from the palladium center, is another fundamental aspect of catalyst design. NHCs are generally considered strong σ-donors, which results in a robust metal-ligand bond and enhances the stability of the palladium complex. nih.gov This strong σ-donation increases the electron density at the palladium center, which can facilitate the oxidative addition step in catalytic cycles, a crucial process in many cross-coupling reactions. nih.gov
The electronic properties of an NHC ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the N-substituents or the backbone of the heterocyclic ring. mdpi.com For example, NHC ligands with electron-donating groups tend to increase the electron density on the palladium, which can enhance catalytic activity in reactions where oxidative addition is the rate-determining step. Conversely, NHC ligands with electron-withdrawing substituents can be beneficial in reactions where reductive elimination is the slow step.
The choice between electron-rich and electron-poor NHC ligands is often reaction-dependent. For instance, in the Mizoroki-Heck coupling reaction, palladium complexes with less electron-donating NHC ligands have shown higher effectiveness compared to those with more electron-donating ligands. nih.gov This underscores the importance of tuning the electronic properties of the NHC ligand to match the specific requirements of the desired catalytic transformation.
Table 2: Comparison of Electronic Properties of NHC Ligands
| NHC Ligand Type | Electronic Character | Effect on Palladium Center | Potential Catalytic Advantage | Reference |
|---|---|---|---|---|
| Unsaturated NHCs (e.g., IPr, IMes) | Strong σ-donor | High electron density | Facilitates oxidative addition. | nih.gov |
| Saturated NHCs (e.g., SIPr, SIMes) | Strong σ-donor, better π-acceptor | Increased electron density due to synergistic effects. | Can lead to higher activity in certain reactions. | acs.orgst-andrews.ac.uk |
| NHCs with Electron-Withdrawing Groups | Weaker σ-donor | Lower electron density | May promote reductive elimination. | rsc.org |
| NHCs with Electron-Donating Groups | Stronger σ-donor | Higher electron density | Can enhance oxidative addition. | nih.gov |
Chelate vs. Monodentate NHC Ligands
The denticity of the NHC ligand, whether it binds to the palladium center through one (monodentate) or two or more (chelate) points of attachment, significantly impacts the stability and reactivity of the resulting catalyst.
Monodentate NHC-palladium complexes are the most common and have been extensively studied. They often provide a good balance of reactivity and stability. The use of a single, sterically demanding monodentate NHC ligand can favor the formation of a monoligated palladium complex, which is often the catalytically active species in cross-coupling reactions. researchgate.net
Chelating NHC ligands, particularly bidentate bis-NHCs, offer enhanced stability to the palladium complex. The chelate effect, where a multidentate ligand forms a more stable complex than the corresponding monodentate ligands, can prevent ligand dissociation and subsequent catalyst decomposition. This increased stability is particularly advantageous in high-temperature reactions or when catalyst longevity is a primary concern.
However, the increased rigidity of chelating ligands can sometimes lead to lower catalytic activity compared to their monodentate counterparts. The flexibility of monodentate ligands can be crucial for accommodating the geometric changes that occur during the catalytic cycle. Despite this, there are numerous examples of highly active chelating NHC-palladium catalysts. For instance, palladium complexes with bidentate NHC-pyridine ligands have been shown to be excellent catalysts for Heck arylation. rsc.org The design of the chelating ligand, including the length and flexibility of the linker between the coordinating groups, is critical in balancing stability and activity.
In some cases, ligands can switch between monodentate and chelating coordination modes, which can be a key feature of their catalytic performance. nih.gov For example, a monodentate NHC ligand with a tethered amide group can transform into a chelating NHC-amidate ligand under basic conditions. nih.gov
Role of Ancillary Ligands (e.g., Halides, Anilines, Phosphines, Pyridines)
Ancillary ligands, which are the other ligands attached to the palladium center besides the NHC, play a crucial role in stabilizing the precatalyst and influencing its activation and catalytic activity. The choice of ancillary ligand can affect the solubility, stability, and ease of reduction of the Pd(II) precatalyst to the active Pd(0) species.
Halides: Chloride is a common ancillary ligand in NHC-Pd(II) precatalysts. nih.gov It can form dimeric structures, such as [Pd(NHC)(μ-Cl)Cl]2, which are highly stable and reactive. nih.gov The replacement of other "throw-away" ligands like allyl with chloride can lead to a more facile activation step and prevent the formation of off-cycle inactive species. nih.gov
Anilines: Aniline and its derivatives have been successfully used as ancillary ligands to create stable and highly active [(NHC)PdCl2(aniline)] complexes. nih.govorganic-chemistry.org These precatalysts are air- and moisture-stable and show broad applicability in various cross-coupling reactions. The electronic and structural diversity of anilines allows for fine-tuning of the catalyst's properties. nih.govorganic-chemistry.org
Phosphines: Mixed NHC/phosphine (B1218219) palladium complexes have been developed, combining the properties of both ligand classes. The introduction of a phosphine ligand can provide beneficial features to the catalytic activity. researchgate.net These mixed-ligand systems have shown high efficiency in reactions like the Buchwald-Hartwig amination. researchgate.net
Pyridines: Pyridine-based ligands are also effective ancillary ligands. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as [Pd(NHC)Cl2(pyridine)], are well-known for their stability and high activity. mdpi.com The pyridine (B92270) ligand can be easily displaced to generate the active catalytic species.
The general principle for ancillary ligand design is that it should stabilize the Pd(II) precatalyst but be readily removed during the activation step to generate the active monoligated Pd(0) complex. nih.gov The re-association of the ancillary ligand could also potentially stabilize the active species, leading to a longer catalyst lifetime. nih.gov
Design of Water-Soluble and Recyclable Catalysts
The development of water-soluble and recyclable NHC-Pd(II)-Mp catalysts is a major goal in green and sustainable chemistry. Operating in aqueous media and enabling catalyst reuse can significantly reduce costs and environmental impact.
One common strategy for imparting water solubility is to functionalize the NHC ligand with hydrophilic groups. These can include sulfonate (–SO3⁻), carboxylate (–COO⁻), or ammonium (B1175870) (–NR3⁺) moieties. By attaching these polar groups to the NHC ligand, the resulting palladium complex can become soluble in water or aqueous-organic solvent mixtures, allowing the reaction to proceed in a more environmentally friendly medium.
For recyclability, the immobilization of the NHC-palladium complex onto a solid support is a widely employed technique. The "Mp" in NHC-Pd(II)-Mp often signifies immobilization on magnetic particles, which allows for easy separation of the catalyst from the reaction mixture using an external magnet. Other supports include polymers, silica (B1680970), and alumina. nih.govnortheastern.edu For example, fabricating a polymer network containing NHC-palladium catalytic sites has been shown to produce a catalyst with excellent activity, stability, and reusability in Suzuki-Miyaura coupling reactions in water. nih.gov
Another approach to recyclability involves designing catalysts with "smart" tags that allow for their separation based on external stimuli. For instance, NHC-Pd(II) complexes with pH- and light-sensitive tags have been developed. researchgate.net By changing the pH or exposing the reaction mixture to light, the catalyst's solubility can be altered, facilitating its recovery and reuse.
The combination of water-solubility and immobilization offers a powerful approach to creating highly sustainable catalytic systems. These catalysts not only promote reactions in green solvents but also allow for multiple reuse cycles, making them economically and environmentally attractive for industrial applications. nih.govacs.orgresearchgate.net
Computational and Theoretical Studies of Nhc Pd Ii Mp Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational investigations into NHC-Pd(II)-Mp systems. It offers a favorable balance between accuracy and computational cost, making it well-suited for modeling complex organometallic catalysts. DFT calculations are instrumental in exploring the potential energy surfaces of reactions, characterizing intermediates and transition states, and quantifying the energetic parameters that define a catalytic cycle. nih.govnih.gov
Elucidation of Reaction Mechanisms and Transition States
DFT calculations have been extensively used to map out the elementary steps of various cross-coupling reactions catalyzed by NHC-Pd(II) complexes, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. ru.nlnih.govacs.org The generally accepted mechanism for these cross-coupling reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination. nih.gov
Computational studies on NHC-Pd(II) chloro-dimer precatalysts, for example, have provided key insights into the activation pathway, which is a critical first step in the catalytic cycle. nih.gov Similarly, for the Negishi cross-coupling reaction, DFT computations on non-truncated models have proposed a novel mechanism where a "steric wall" created by the N-substituent on the NHC ligand directs the reactants to and from the palladium center. researchgate.net In this specific case, DFT identified transmetalation, rather than oxidative addition, as the rate-limiting step. researchgate.net
DFT is also crucial for identifying and characterizing the geometry of transition states (TS). For instance, in the Suzuki-Miyaura coupling of aryl sulfamates, analysis of the oxidative addition pathway showed that the coordination modes of both the substrate and the ancillary ligand significantly affect the energy barrier. nih.gov Theoretical modeling can also uncover unexpected catalyst transformation pathways. In the Pd/NHC-catalyzed Sonogashira reaction, a novel NHC-ethynyl coupling process was discovered and studied through DFT calculations and mass spectrometry. ru.nlnih.gov
Calculation of Activation Barriers and Energy Profiles
A primary output of DFT studies is the Gibbs free energy profile for a proposed reaction mechanism. This profile charts the relative energies of reactants, intermediates, transition states, and products, with the energy difference between a reactant/intermediate and a subsequent transition state defining the activation barrier (ΔG‡) for that step. researchgate.net
For example, in a study of the Heck reaction catalyzed by a carbene-stabilized palladium complex, the calculated barriers for the olefin insertion step were in the range of 8.3–11.5 kcal/mol, while the barrier for β-hydride elimination was calculated to be 9.0 kcal/mol. acs.org In another DFT investigation of a Pd-catalyzed Suzuki-Miyaura reaction, oxidative addition was identified as the turnover-limiting step. nih.gov
The activation energy can be highly dependent on the specific ligand and substrates involved. For a homogeneous Suzuki cross-coupling using a Pd(II) carbene complex, the apparent activation energy was found to be 111–116 kJ/mol (approximately 26.5–27.7 kcal/mol). mdpi.com Computational studies on Pd-PEPPSI type catalysts have also been performed to understand their reactivity, with DFT modeling helping to rationalize the effect of different ligands on the energetics of critical steps like bromine abstraction in Suzuki-Miyaura reactions. mdpi.com
| Reaction Type | Elementary Step | Catalyst System | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Heck Reaction | Olefin Insertion | (diaminocarbene)₂Pd | 8.3 - 11.5 | acs.org |
| Heck Reaction | β-Hydride Elimination | (diaminocarbene)₂Pd | 9.0 | acs.org |
| Suzuki-Miyaura | Oxidative Addition | (XPhos)Pd | Turnover-limiting | nih.gov |
| Suzuki-Miyaura | Transmetalation | (XPhos)Pd | Not rate-limiting | nih.gov |
Binding Energies and Stability of Pd-NHC Adducts
The exceptional stability of NHC-Pd complexes is a key reason for their catalytic prowess. This stability originates from the strong σ-donating nature of the NHC ligand, forming a robust Pd-C bond. DFT calculations are used to quantify this interaction through the calculation of binding energies (ΔE_bind).
A computational study modeling various NHC ligands found that binding energies for carbene/Pd(0) adducts were in the range of approximately 31–40 kcal/mol, which is roughly double that of the common phosphine (B1218219) ligand PH₃ (~16 kcal/mol). researchgate.net Another DFT investigation of simple NHCs adsorbed on a Pd/Cu(111) single-atom alloy surface found strong chemisorption, with binding energies ranging from -43.0 to -46.9 kcal/mol. nih.gov
Theoretical calculations also provide insights into the electronic properties that contribute to this stability. nih.gov Wiberg Bond Indices (WBIs), for example, can be correlated with bond strength; a study showed that shorter Pd-carbene bonds exhibit higher WBIs. nih.gov Furthermore, analysis of thermodynamic parameters like Gibbs free energies (ΔG⁰) can reveal that complex formation is spontaneous and the resulting adducts are stable. rsc.org
| System | Computational Method | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| (NHC)Pd(0) Adducts | B3LYP/DZVP | ~31 - 40 | researchgate.net |
| NHCs on Pd/Cu(111) surface | Nonlocal DFT | -43.0 to -46.9 | nih.gov |
| (PH₃)Pd(0) Adduct (for comparison) | B3LYP/DZVP | ~16 | researchgate.net |
Molecular Dynamics Simulations
While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of catalytic systems over time. MD simulations can reveal information about catalyst evolution, conformational changes, and solvent effects that are not captured in static calculations.
In the context of NHC-Pd(II) systems, MD simulations have been used in conjunction with experimental techniques like mass spectrometry to understand complex processes. For example, in the study of the aforementioned NHC-ethynyl coupling in the Sonogashira reaction, molecular dynamics simulations confirmed the multiple fragmentation pathways observed in collision-induced dissociation (CID) experiments, providing a more complete picture of the catalyst's behavior under reaction conditions. ru.nlnih.govresearchgate.net
Prediction of Ligand Effects on Reactivity and Selectivity
One of the most powerful applications of computational studies is the ability to predict how modifying the NHC ligand will affect the catalyst's performance. By systematically changing substituents on the NHC core in silico, researchers can correlate steric and electronic properties with reactivity and selectivity. acs.org
Computational and experimental results have shown that Pd-NHC complexes with a single, bulky NHC ligand are particularly well-suited for challenging cross-coupling reactions. acs.org Tuning the steric bulk of the ligand, for instance by changing the N-aryl substituents from methyl to isopropyl to 3-pentyl, can systematically improve catalytic performance. acs.org However, these studies also show there is often an optimal ligand size, beyond which further increases in bulk may not be beneficial. acs.org
Electronic effects are also critical. A combined experimental and computational approach demonstrated that benzimidazolylidene ligands with electron-rich substituents led to the highest catalytic activity in the Suzuki reaction. researchgate.net DFT can quantify these electronic effects through analysis of frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, helping to explain why certain ligands accelerate catalysis. researchgate.net
Rational Design Methodologies
The ultimate goal of these computational efforts is the rational design of new, superior catalysts. rsc.org By integrating the insights gained from DFT and MD studies—such as mechanistic understanding, activation barriers, and ligand effects—chemists can move beyond trial-and-error discovery and toward a more predictive, design-oriented approach. acs.orgnih.gov
A typical rational design workflow involves:
Mechanistic Investigation: Using DFT to fully characterize the catalytic cycle of a baseline NHC-Pd(II) system. acs.org
Identifying the Limiting Step: Pinpointing the step with the highest activation energy, which is the primary bottleneck for catalytic turnover. researchgate.net
In Silico Ligand Modification: Computationally modeling a series of new ligands with varied steric and electronic properties to see how they affect the energy of the rate-limiting transition state. researchgate.net
Synthesis and Testing: Synthesizing the most promising candidates identified computationally and evaluating their actual catalytic performance. nih.gov
This combined experimental and computational approach has been successfully used to develop highly active Pd-NHC catalysts for previously difficult transformations. researchgate.netacs.org The extension of these catalysts to magnetic particle (Mp) supports like Fe₃O₄ is a further step in rational design, aimed at improving practical aspects like catalyst separation and recyclability, which are crucial for developing sustainable chemical processes. nih.govresearchgate.net
Future Directions and Emerging Research Areas for Nhc Pd Ii Mp Catalysts
Development of More Sustainable Catalytic Systems (e.g., Aqueous Phase, Copper-Free)
A primary driver in modern catalysis is the development of systems that operate under environmentally friendly conditions. NHC-Pd(II)-Mp catalysts are well-suited to this challenge, with significant research focused on their application in aqueous media and in copper-free reaction protocols.
The use of water as a reaction solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Research has demonstrated the successful application of Fe3O4 nanoparticle-supported NHC-Pd(II) catalysts in Mizoroki-Heck cross-coupling reactions performed in water, achieving high yields of the desired products. nih.gov The hydrophilic nature of certain NHC ligands, potentially modified with sulfonated groups, can enhance the dispersibility of the magnetic catalyst in aqueous media, facilitating efficient catalysis. researchgate.net This approach not only aligns with the principles of green chemistry but also simplifies product isolation, as organic products can be easily separated from the aqueous phase. mdpi.com
Furthermore, the elimination of copper co-catalysts, particularly in Sonogashira cross-coupling reactions, is a significant step towards more sustainable processes, as it avoids the use of a toxic and potentially contaminating metal. While not yet extensively documented specifically for NHC-Pd(II)-Mp catalysts, the development of copper-free Sonogashira reactions is a major trend in palladium catalysis. The robust nature of the NHC-Pd bond can stabilize the active palladium species, potentially mitigating the need for a copper co-catalyst. Future research will likely focus on designing NHC-Pd(II)-Mp systems that are inherently active enough to facilitate the key steps of the Sonogashira cycle without copper, further enhancing the green credentials of these catalytic systems.
Expanding the Scope of Catalytic Transformations
While NHC-Pd(II)-Mp catalysts have proven their mettle in fundamental C-C bond-forming reactions, a significant area of future research lies in expanding their application to a broader range of catalytic transformations. researchgate.net Current research has predominantly focused on their efficacy in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions. nih.govresearchgate.netmdpi.com
The versatility of the NHC ligand allows for extensive structural modification, which in turn can be used to tune the electronic and steric properties of the palladium center. mdpi.com This tunability is key to unlocking new reactivity and expanding the substrate scope of known transformations. For instance, the development of NHC-Pd(II)-Mp catalysts for other important cross-coupling reactions such as Hiyama, Stille, and Buchwald-Hartwig aminations is a logical and important next step. researchgate.net A recent review highlights the potential of magnetically recoverable NHC-Pd catalysts in a wide array of reactions including cyanation, carbonylation, and condensation reactions, indicating a rich field for future exploration. researchgate.net
The following table summarizes the current and potential applications of NHC-Pd(II)-Mp catalysts in various cross-coupling reactions:
| Reaction | Current Status for NHC-Pd(II)-Mp | Future Research Focus |
| Suzuki-Miyaura | Well-established, high efficiency researchgate.net | Optimization for challenging substrates, lower catalyst loadings |
| Mizoroki-Heck | Demonstrated with high yields in aqueous media nih.gov | Broader substrate scope, including less activated olefins |
| Sonogashira | Investigated, potential for copper-free systems mdpi.com | Development of highly active copper-free catalysts |
| Hiyama | Limited reports, high potential researchgate.net | Catalyst design for efficient Si-C bond activation |
| Stille | Limited reports, high potential researchgate.net | Development of catalysts tolerant to organotin reagents |
| Buchwald-Hartwig | Limited reports, high potential researchgate.net | Design of electron-rich NHC ligands to promote C-N coupling |
| Cyanation | Emerging area researchgate.net | Catalyst development for efficient C-CN bond formation |
| Carbonylation | Emerging area researchgate.net | Design of catalysts stable under CO pressure |
Integration with Other Catalytic Modalities (e.g., Photoredox Catalysis)
The integration of different catalytic modalities to achieve novel transformations is a rapidly growing area of chemical research. The combination of transition metal catalysis with photoredox catalysis, for instance, has enabled the development of previously inaccessible synthetic routes. While the application of NHC-Pd(II)-Mp catalysts in this dual catalytic paradigm is still in its infancy, it represents a highly promising future direction. researchgate.netrsc.org
The general concept involves the use of a photocatalyst to generate radical intermediates via single-electron transfer (SET) processes, which can then engage with the palladium catalytic cycle. chemrxiv.org An NHC-Pd(II)-Mp catalyst could, in principle, be combined with a homogeneous or another heterogenized photocatalyst. The magnetic recoverability of the palladium catalyst would offer a significant advantage in simplifying the purification of the reaction mixture, a common challenge in dual catalytic systems.
Future research in this area could explore synergistic NHC-Pd(II)-Mp and photoredox systems for a variety of transformations, such as the decarboxylative cross-coupling of carboxylic acids or the direct C-H functionalization of unactivated substrates. The development of bifunctional catalysts, where the photocatalytic moiety is integrated onto the magnetic support alongside the NHC-Pd complex, is another exciting possibility that would further streamline these advanced catalytic systems.
Catalyst Immobilization and Heterogenization
The "Mp" designation, signifying magnetic particle support, is central to the appeal of these catalysts, and continued innovation in their immobilization and heterogenization is a key research area. The primary goal is to enhance catalyst stability, prevent leaching of the active palladium species, and ensure high recyclability without compromising catalytic activity.
Current strategies often involve the synthesis of silica-coated magnetic nanoparticles (e.g., Fe3O4@SiO2) followed by functionalization with a linker to which the NHC-Pd complex is attached. nih.gov Research is ongoing to develop more robust and stable linker technologies. For example, the incorporation of a 1,2,3-triazole moiety into the linker via "click" chemistry has been shown to enhance the stability of the immobilized catalyst. nih.gov
Furthermore, the nature of the support material itself can be varied. Beyond simple silica (B1680970) coating, the use of mesoporous materials like MCM-41 or SBA-15 as a support for the magnetic core can provide a high surface area for catalyst loading and potentially influence reactivity through confinement effects. researchgate.net The development of polymer- or ionic liquid-coated magnetic nanoparticles as supports for NHC-Pd complexes is another avenue being explored to enhance catalyst stability and performance. researchgate.net The ease of separation of these magnetic catalysts using an external magnet is a significant advantage over traditional filtration or centrifugation methods. nih.gov
Fine-Tuning for Challenging Substrates and Stereoselectivity
A hallmark of a truly versatile catalyst is its ability to perform effectively on a wide range of substrates, including those that are sterically hindered or electronically deactivated. The modular nature of NHC ligands provides an excellent platform for fine-tuning the catalyst's properties to meet these challenges. nih.govnih.gov
By modifying the steric bulk of the N-substituents on the NHC ring, it is possible to create a more open or a more crowded catalytic pocket around the palladium center. rsc.org This can be crucial for accommodating bulky substrates or for promoting the reductive elimination step of the catalytic cycle. Similarly, altering the electronic properties of the NHC ligand can enhance the oxidative addition of less reactive aryl chlorides or other challenging electrophiles. Future research will undoubtedly focus on the systematic synthesis and screening of libraries of NHC-Pd(II)-Mp catalysts to identify optimal catalyst structures for specific challenging transformations.
A largely unexplored but highly significant future direction for NHC-Pd(II)-Mp catalysts is their application in asymmetric or stereoselective synthesis. This would require the development of chiral NHC ligands that can be effectively immobilized on the magnetic support without losing their ability to induce stereoselectivity. While the development of chiral NHC-Pd complexes for asymmetric catalysis is an active area of research, their heterogenization on magnetic nanoparticles is a nascent field. The successful implementation of such systems would be a major breakthrough, combining the benefits of enantioselective catalysis with the practical advantages of catalyst recyclability.
Exploration of Novel Ligand Architectures (e.g., Pincer Complexes, Caffeine-Based)
The exploration of novel NHC ligand architectures is a vibrant area of research with the potential to unlock new catalytic activities and stabilities. Two particularly interesting classes of ligands in the context of NHC-Pd(II) catalysis are pincer complexes and those derived from naturally abundant molecules like caffeine.
Pincer ligands, which bind to the metal center through three points of attachment, can confer exceptional stability to the resulting metal complex. The development of NHC-based pincer ligands for palladium has led to highly robust catalysts. A tridentate bis-NHC Pd complex has shown high catalytic activity in Suzuki-Miyaura and Mizoroki-Heck reactions. mdpi.com Immobilizing such pincer complexes on magnetic nanoparticles could lead to exceptionally stable and recyclable catalysts with very low levels of palladium leaching.
The use of bio-based molecules as ligand precursors is a highly attractive strategy from a green chemistry perspective. Caffeine, with its imidazole (B134444) core, has been successfully used to synthesize NHC-Pd(II) complexes. mdpi.comnih.gov These caffeine-derived catalysts have demonstrated activity in various cross-coupling reactions. mdpi.comacs.org The immobilization of these bio-inspired catalysts on magnetic nanoparticles is a logical next step, combining the sustainability of the ligand source with the recyclability of the catalytic system. This approach not only reduces reliance on petroleum-based feedstocks for ligand synthesis but also taps (B36270) into the vast and structurally diverse world of natural products for the design of novel and effective catalysts.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing NHC-Pd(II)-Mp catalysts, and how are they characterized?
- Methodological Answer : NHC-Pd(II)-Mp catalysts are typically synthesized via ligand exchange or immobilization on supports like MCM-41. For example, MCM-41-supported catalysts are prepared by reacting ionic liquid-functionalized MCM-41 with Pd(OAc)₂, followed by characterization using BET surface area analysis, TEM, and XPS . For molecular complexes (e.g., PEPPSI-type), synthesis involves reacting PdCl₂ with NHC precursors in the presence of 1-methylimidazole, with purity confirmed by elemental analysis and NMR .
Q. Which cross-coupling reactions are most effectively catalyzed by NHC-Pd(II)-Mp complexes?
- Methodological Answer : These catalysts excel in Suzuki-Miyaura (C(acyl)–C(sp²) coupling), Mizoroki–Heck, and C–H arylation reactions. For Suzuki-Miyaura, optimized conditions include 0.1 mol% catalyst, K₂CO₃ as base, and toluene solvent, achieving >95% yield in aryl boronic acid/benzoyl chloride couplings . In C–H arylation of benzoxazoles, 5 mol% catalyst with LiOtBu in toluene at 130°C yields 71–92% product .
Q. How do solvent and base selection influence catalytic activity in NHC-Pd(II)-Mp systems?
- Methodological Answer : Solvent polarity and base strength critically affect reaction efficiency. For Suzuki-Miyaura, toluene outperforms DMF or water due to better Pd stability and reduced side reactions (e.g., hydrolysis of benzoyl chloride) . K₂CO₃ is preferred over NaOAc or tBuOK for its balanced basicity and compatibility with Pd intermediates . Systematic screening via kinetic studies (e.g., time-yield curves at varying solvent/base combinations) is recommended .
Advanced Research Questions
Q. What mechanistic evidence supports the role of NHC ligands in stabilizing Pd intermediates during catalysis?
- Methodological Answer : Mercury poisoning and hot filtration tests confirm heterogeneous vs. homogeneous pathways. For example, MCM-41-supported catalysts show no activity loss after Hg(0) addition, indicating a heterogeneous mechanism . In contrast, molecular NHC-Pd complexes exhibit Pd leaching (detected via ICP-MS) and follow homogeneous pathways . DFT studies reveal that NHC ligands lower transition-state energy (ΔG≠) by 10–15 kcal/mol in oxidative addition steps .
Q. How can catalyst recycling and stability be optimized for industrial-relevant applications?
- Methodological Answer : Heterogeneous systems (e.g., MCM-41-supported catalysts) enable recycling via simple filtration, retaining >90% activity over 5 cycles . For molecular catalysts, immobilization in ionic liquid phases or flow reactors reduces Pd leaching. For instance, fixed-bed reactors with NHC-Pd-RuPhos achieve 50% productivity retention after 2 hours, but Pd loss (>15 ppm) necessitates post-reaction ICP-MS monitoring .
Q. What strategies address contradictions in catalytic activity data across structurally similar NHC-Pd(II)-Mp complexes?
- Methodological Answer : Discrepancies often arise from subtle ligand modifications. For example, PEPPSI-type catalysts with nitrile (CN) groups (e.g., 3d, 3e) show 88–96% conversion in Suzuki-Miyaura, while CN-free analogs (3f) yield <50% . Control experiments (e.g., X-ray crystallography to confirm ligand geometry) and Hammett parameter analysis of substituents can resolve such contradictions .
Q. How do NHC-Pd(II)-Mp catalysts perform in multicatalytic or tandem reactions?
- Methodological Answer : In tandem Heck/Suzuki reactions, NHC-Pd catalysts enable one-pot synthesis of bifunctional aryl derivatives. For example, 0.1 mol% catalyst in DMF at 120°C achieves 80% yield in double-Heck reactions, with regioselectivity controlled by NHC steric bulk . Kinetic profiling (e.g., in situ FTIR) is advised to identify rate-limiting steps .
Q. What are the challenges in applying NHC-Pd(II)-Mp catalysts to biological systems (e.g., prodrug activation)?
- Methodological Answer : Biocompatible NHC-Pd catalysts (e.g., glycine-linked complexes) require rigorous stability testing in aqueous media. Catalyst 8 (10 mol%) activates fluorogenic probes in 3D cancer cell cultures, but competitive Pd-thiol binding in cellular environments reduces efficiency. Pretreatment with glutathione scavengers (e.g., N-ethylmaleimide) improves activity .
Methodological Best Practices
- Experimental Design : Always include control experiments (e.g., catalyst-free, leached Pd tests) and characterize catalysts post-reaction (XPS, ICP-MS) to confirm structural integrity .
- Data Reporting : Adhere to journal guidelines (e.g., Chinese Journal of Catalysis) by detailing catalyst compositions, solvent/base ratios, and reproducibility metrics (≥3 trials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
